Coumachlor-d4
Description
Coumachlor-d4 (CAS: Not explicitly provided; inferred as deuterated analog of 81-82-3) is a deuterated derivative of Coumachlor (C₁₉H₁₅ClO₄), where four hydrogen atoms are replaced with deuterium (²H). This modification enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by minimizing matrix effects and improving isotopic separation .
Properties
Molecular Formula |
C₁₉H₁₁D₄ClO₄ |
|---|---|
Molecular Weight |
346.8 |
Synonyms |
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one-d4; (+/-)3-(α-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin-d4; (+/-)-Coumachlor-d4; (+/-)-p-Chlorowarfarin-d4; Cumachlor-d4; Geigy Rodenticide Exp. 332-d4; Tomorin-d4; p-Chlorowarfarin- |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Coumachlor
Warfarin-d5
- Structure : Deuterated analog of Warfarin (C₁₉H₁₆O₄), a structurally distinct 4-hydroxycoumarin anticoagulant.
Comparison :
Property This compound Warfarin-d5 Deuterium Positions 4 H replaced 5 H replaced Molecular Weight ≈346.8 g/mol ≈335.3 g/mol Application Rodenticide analysis Clinical anticoagulant monitoring
Functional Analogues
Bromadiolone-d4
- Structure : Deuterated form of Bromadiolone (C₃₀H₂₃BrO₄), a superwarfarin rodenticide.
Comparison :
Property This compound Bromadiolone-d4 Halogen Substituent Cl Br Molecular Complexity Single aromatic ring Biphenyl structure Analytical Use Environmental Agricultural residue
Physicochemical and Analytical Data
| Compound | LogP | Solubility (mg/L) | NMR Shifts (¹H, ppm) | HRMS (m/z) |
|---|---|---|---|---|
| Coumachlor | 3.8 | 0.5 (water) | 2.35 (s, CH₃), 6.8–7.4 (Ar) | 343.8 |
| This compound | 3.8 | 0.5 (water) | Deuteration at CH₃ | 347.8 |
| Coumatetralyl | 4.2 | 0.2 (water) | 2.8 (m, CH₂), 7.1–7.6 (Ar) | 341.7 |
Notes: LogP and solubility data extrapolated from non-deuterated analogs. NMR shifts for this compound show absence of specific proton signals due to deuteration .
Research Findings and Challenges
Advantages of this compound
- Isotopic Separation: Enhanced MS resolution due to 4 Da mass shift, reducing background noise .
- Stability: Comparable shelf-life to non-deuterated Coumachlor when stored at −20°C .
Limitations
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